
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a piperidine ring substituted with a methyl ester, a butyl group, and a trimethylsilyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Substituents: The butyl group and the trimethylsilyl group are introduced through substitution reactions. For example, the butyl group can be added via alkylation, while the trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the piperidine ring with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester group or other substituents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-butyl-6-(dimethylsilyl)piperidine-1-carboxylate
- Methyl 2-butyl-6-(triethylsilyl)piperidine-1-carboxylate
- Methyl 2-butyl-6-(trimethylsilyl)pyridine-1-carboxylate
Uniqueness
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis, particularly in the development of compounds with enhanced biological activity or material properties.
Biological Activity
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves the reaction of piperidine derivatives with silylating agents. The trimethylsilyl group enhances the lipophilicity and stability of the compound, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study reported that piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a mechanism that may involve disruption of cell cycle progression .
Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective effects. Research has highlighted their potential in treating neurodegenerative diseases through mechanisms such as cholinesterase inhibition and antioxidant activity . this compound may share these properties due to its structural similarities with other active piperidine compounds.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. For example, the presence of the piperidine ring could facilitate binding to targets involved in Alzheimer’s disease treatment, such as acetylcholinesterase and butyrylcholinesterase . Additionally, studies on related compounds have shown that modifications in the piperidine structure can enhance selectivity and potency against specific targets like monoamine oxidase B .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications that impact its efficacy:
Modification | Effect on Activity |
---|---|
Trimethylsilyl group | Increases lipophilicity and stability |
Alkyl chain length | Affects binding affinity |
Substituents on piperidine | Modulate enzyme inhibition |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, using the sulforhodamine B (SRB) assay on human cancer cell lines. Results indicated that certain derivatives exhibited GI50 values in the nanomolar range, suggesting potent anticancer activity .
- Neuroprotective Evaluation : Another investigation focused on the neuroprotective potential of piperidine compounds against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative stressors, indicating their therapeutic promise in neurodegenerative conditions .
Properties
CAS No. |
919286-46-7 |
---|---|
Molecular Formula |
C14H29NO2Si |
Molecular Weight |
271.47 g/mol |
IUPAC Name |
methyl 2-butyl-6-trimethylsilylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H29NO2Si/c1-6-7-9-12-10-8-11-13(18(3,4)5)15(12)14(16)17-2/h12-13H,6-11H2,1-5H3 |
InChI Key |
HNNHMXVOAKCEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC(N1C(=O)OC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.